The synthesis of tesamorelin involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an inert solid support. The process typically includes:
The technical details indicate that specific coupling reagents such as HoBt (1-hydroxybenzotriazole) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used to facilitate efficient bond formation between amino acids .
Tesamorelin has a complex molecular structure characterized by its sequence of amino acids. The molecular formula for tesamorelin acetate is , with a molecular weight of approximately 5135.9 Da .
The structural formula includes various functional groups that contribute to its biological activity, including amide bonds and side chains typical of peptide structures. The three-dimensional conformation plays a critical role in its interaction with growth hormone receptors.
Tesamorelin undergoes several chemical reactions during its synthesis and biological activity:
The technical details of these reactions involve specific conditions such as pH adjustments and temperature controls to optimize yield and purity during synthesis .
Tesamorelin exerts its effects primarily through its action on growth hormone-releasing hormone receptors located in the pituitary gland. Upon binding, it stimulates these receptors to promote the synthesis and secretion of endogenous growth hormone. This mechanism leads to increased levels of insulin-like growth factor 1 (IGF-1), which mediates many of the anabolic effects associated with growth hormone, including:
Data from clinical studies indicate that tesamorelin significantly elevates IGF-1 levels in patients, demonstrating its efficacy in promoting metabolic health .
Egrifta appears as a white to off-white lyophilized powder intended for subcutaneous injection. Key physical and chemical properties include:
These properties are critical for ensuring proper administration and effectiveness in clinical settings .
Egrifta is primarily used in clinical settings for:
The drug's ability to modulate growth hormone levels makes it a valuable tool in both therapeutic and research contexts related to metabolic disorders .
Tesamorelin (marketed as Egrifta) is a synthetic analog of human growth hormone-releasing hormone (Growth Hormone-Releasing Hormone) engineered specifically to overcome the pharmacological limitations of native Growth Hormone-Releasing Hormone while amplifying its therapeutic effects on growth hormone (Growth Hormone) secretion and metabolic regulation. Its primary clinical indication is the reduction of excess visceral adipose tissue in HIV-infected patients with lipodystrophy, acting through precise endocrine modulation [1] [2].
Tesamorelin retains the full 44-amino acid sequence of endogenous human Growth Hormone-Releasing Hormone (1-44-NH~2~) but incorporates a critical N-terminal modification where a trans-3-hexenoic acid group replaces the native tyrosine residue at position 1 [2] [7]. This synthetic alteration confers several key advantages:
Table 1: Structural Features of Native Growth Hormone-Releasing Hormone vs. Tesamorelin
Feature | Native Growth Hormone-Releasing Hormone | Tesamorelin |
---|---|---|
Amino Acid Sequence | 1-44-NH~2~ | 1-44-NH~2~ |
N-Terminus | Tyr-1 | trans-3-Hexenoic Acid |
Molecular Weight | ~5040 g/mol | 5135.86 g/mol |
Primary Stability Limitation | Rapid N-terminal degradation by DPP-IV | Enhanced resistance to DPP-IV |
Plasma Half-life (approx.) | < 5 minutes | 26-38 minutes |
Dipeptidyl peptidase IV (Dipeptidyl Peptidase IV) is a ubiquitous serine protease that rapidly inactivates native Growth Hormone-Releasing Hormone by cleaving the Ala^2^-Asp^3^ peptide bond after removing the N-terminal Tyr-Ala dipeptide. Tesamorelin's N-terminal hexenoic acid modification fundamentally alters its susceptibility:
Table 2: Dipeptidyl Peptidase IV Resistance Mechanisms and Impact
Characteristic | Native Growth Hormone-Releasing Hormone | Tesamorelin | Consequence for Tesamorelin |
---|---|---|---|
N-terminal Structure | H-Tyr-Ala-Asp-... | trans-3-Hexenoyl-Ala-Asp-... | Prevents Dipeptidyl Peptidase IV binding |
DPP-IV Cleavage Site | Present (Tyr^1^-Ala^2^ bond) | Absent | Blocks enzymatic hydrolysis |
V~max~/K~m~ for DPP-IV | High | Negligible | Markedly reduced degradation rate |
Major Degradation Pathway | N-terminal truncation (Growth Hormone-Releasing Hormone(3-44) | Non-DPP-IV proteases (slower) | Enhanced stability & bioavailability |
Tesamorelin acts as a high-affinity agonist at the human Growth Hormone-Releasing Hormone-Receptor, a G protein-coupled receptor predominantly expressed on pituitary somatotroph cells. The binding and activation process involves:
Splice variants of the Growth Hormone-Releasing Hormone-Receptor (e.g., SV1), expressed in some extrapituitary tissues and cancers, can also bind Tesamorelin and Growth Hormone-Releasing Hormone antagonists. However, Tesamorelin's primary therapeutic action on visceral fat occurs via the pituitary Growth Hormone-Releasing Hormone-Receptor and subsequent endocrine axis [6] [10].
The pulsatile increase in Growth Hormone secretion triggered by Tesamorelin initiates a well-defined endocrine cascade centered on Insulin-like Growth Factor 1 (Insulin-like Growth Factor 1) production:
The metabolic effects of Tesamorelin are mediated predominantly by the induced increases in Growth Hormone and Insulin-like Growth Factor 1, acting in concert on target tissues:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0